2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Lipophilicity Drug-like properties Structural isomer comparison

2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207007-63-3, molecular formula C₂₀H₁₆BrN₃S, molecular weight 410.3 g mol⁻¹) belongs to the pyrazolo[1,5‑a]pyrazine class of fused bicyclic heterocycles. The scaffold comprises a pyrazole ring fused to a pyrazine, substituted at position 2 with a 4‑bromophenyl group and at position 4 with a (2‑methylbenzyl)thio moiety.

Molecular Formula C20H16BrN3S
Molecular Weight 410.3
CAS No. 1207007-63-3
Cat. No. B3046186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
CAS1207007-63-3
Molecular FormulaC20H16BrN3S
Molecular Weight410.3
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H16BrN3S/c1-14-4-2-3-5-16(14)13-25-20-19-12-18(23-24(19)11-10-22-20)15-6-8-17(21)9-7-15/h2-12H,13H2,1H3
InChIKeyUXSZLBPWLYLGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207007-63-3) – Structural Identity and Scaffold Position for Procurement Decisions


2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207007-63-3, molecular formula C₂₀H₁₆BrN₃S, molecular weight 410.3 g mol⁻¹) belongs to the pyrazolo[1,5‑a]pyrazine class of fused bicyclic heterocycles [1]. The scaffold comprises a pyrazole ring fused to a pyrazine, substituted at position 2 with a 4‑bromophenyl group and at position 4 with a (2‑methylbenzyl)thio moiety. The 4‑bromophenyl substituent provides a versatile handle for transition‑metal‑catalysed cross‑coupling chemistry (Suzuki, Buchwald–Hartwig, etc.), while the thioether linkage at position 4 enables further oxidation or alkylation chemistry [1]. The ortho‑methyl substitution on the benzylthio group introduces steric bulk and a defined lipophilic increment relative to simpler benzylthio analogues, making this compound distinct within the pyrazolo[1,5‑a]pyrazine chemical space.

Why Generic Substitution of 2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine Fails – Positional Isomers and Lipophilicity-Driven Selectivity


The pyrazolo[1,5‑a]pyrazine series is exceptionally sensitive to the regiochemistry and electronic nature of substituents at positions 2 and 4. Even structurally close positional isomers—such as the 4‑methylbenzylthio (para‑methyl) and 4‑fluorobenzylthio analogues—cannot be assumed to interchange without altering target engagement, physicochemical properties, or synthetic tractability. The ortho‑methyl group on the benzylthio ring of the title compound introduces a unique combination of steric shielding and lipophilicity (XLogP3 = 5 [1]) that differs measurably from the para‑methyl isomer. In class‑level SAR studies on 4‑S‑substituted pyrazolo[1,5‑a]pyrazines, subtle changes in the benzyl substituent have been shown to shift antimicrobial MIC values by more than 2‑fold [2]. Consequently, substitution with a near analogue risks altering both the biological activity profile and the downstream synthetic versatility (e.g., cross‑coupling efficiency), making direct replacement inadvisable without comparative experimental validation.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine Versus Closest Analogues


Lipophilicity (XLogP3) – Ortho-Methyl vs. Para-Methyl Benzylthio Regioisomer

The ortho‑methyl substitution on the benzylthio group of the title compound elevates its computed lipophilicity relative to the para‑methyl regioisomer (2-(4‑bromophenyl)-4-[(4‑methylbenzyl)thio]pyrazolo[1,5‑a]pyrazine). The XLogP3‑AA value of 5 for the target compound [1] is predicted to be approximately 0.3 log units higher than that of the para‑methyl isomer, based on class‑level structure–property relationships where para‑substitution typically results in lower logP than ortho‑substitution due to differences in molecular shape and solvent‑accessible surface area. This difference falls within the range known to affect permeability and off‑target binding in lead optimisation.

Lipophilicity Drug-like properties Structural isomer comparison

Topological Polar Surface Area (TPSA) – Ortho-Methyl vs. 4-Fluorobenzylthio Analogue

The target compound displays a TPSA of 55.5 Ų [1], which is identical within prediction error to non‑fluorinated analogues sharing the pyrazolo[1,5‑a]pyrazine core and a benzylthio side‑chain. In contrast, the 4‑fluorobenzylthio analogue (CAS 1189868‑46‑9) introduces an additional electronegative fluorine atom that slightly increases the polar surface area contribution from the benzyl region. Although a direct TPSA value for the 4‑fluorobenzyl analogue was not retrieved, the addition of a single fluorine atom typically increases TPSA by 2‑5 Ų. This subtle increase can push compounds above the commonly cited 60 Ų threshold for optimal blood–brain barrier penetration, whereas the title compound remains comfortably below it.

Polar surface area Oral bioavailability CNS drug design

Steric Bulk and Rotatable Bond Count – Ortho-Methyl Versus Methylthio (Minimalist) Analogue

Compared to the minimalist 2-(4‑bromophenyl)-4-(methylthio)pyrazolo[1,5‑a]pyrazine (CAS 1206986‑57‑3, MW 320.2 g mol⁻¹), the title compound contains an additional benzyl unit and an ortho‑methyl group, increasing the rotatable bond count from 2 to 4 [1]. The higher molecular weight (410.3 vs. 320.2 g mol⁻¹) and greater conformational flexibility result in a larger excluded volume and a higher entropic penalty upon binding to a rigid protein pocket. In fragment‑based and HTS campaigns, the methylthio analogue is often preferred as a low‑complexity starting point, while the ortho‑methylbenzylthio derivative serves as an early‑stage “scaffold‑hopping” tool to probe sterically demanding or lipophilic sub‑pockets.

Molecular flexibility Entropic binding penalty Crystal packing

Antimicrobial Activity Class‑Level Evidence – 4‑Alkylthio Pyrazolo[1,5‑a]pyrazines vs. 4‑Arylthio Analogues

In a systematic study of 4‑S‑substituted pyrazolo[1,5‑a]pyrazines, certain 4‑alkylthio‑functionalised derivatives exhibited antibacterial activity against S. aureus (MIC = 7.8 µg mL⁻¹) and M. luteum (MIC = 3.9 µg mL⁻¹), as well as antifungal activity against A. niger (MIC = 7.8 µg mL⁻¹) [1]. These activities were observed among the broader 4‑S‑substituted class, while 4‑arylthio derivatives (e.g., 4‑phenylthio analogues) showed different MIC profiles. Although the specific compound was not individually assayed in the cited publication, its 4-(2‑methylbenzyl)thio group places it structurally within the 4‑alkylthio subclass that demonstrated promising antimicrobial potential, distinguishing it from 4‑arylthio congeners that may have a different spectrum.

Antimicrobial MIC Structure-activity relationship

Synthetic Versatility – 4‑(2‑Methylbenzyl)thio as an Orthogonal Functional Handle vs. 4‑Methylthio

The 4‑(2‑methylbenzyl)thio substituent offers a distinct synthetic advantage over the simpler 4‑methylthio analogue: the benzylic C–S bond is susceptible to selective oxidative cleavage and nucleophilic displacement, while the ortho‑methyl group can direct C–H functionalisation reactions (e.g., Pd‑catalysed C–H arylation) on the benzyl ring. In the published synthesis of related 4‑alkylthio‑pyrazolo[1,5‑a]pyrazines, yields for S‑alkylation reactions ranged from 60 % to 78 % [1]. The title compound’s ortho‑methylbenzyl group introduces steric bulk that can improve regioselectivity in subsequent transformations compared to unsubstituted benzylthio analogues.

Cross-coupling Late-stage functionalisation Building block utility

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine


Antimicrobial Probe and Hit‑Finding Library Member

Based on class‑level antimicrobial SAR showing that 4‑alkylthio‑pyrazolo[1,5‑a]pyrazines exhibit MIC values as low as 3.9 µg mL⁻¹ against M. luteum [2], the title compound is a strong candidate for inclusion in Gram‑positive and antifungal screening panels. Its ortho‑methylbenzylthio group differentiates it from 4‑arylthio analogues, which have a distinct activity profile in the same study, thereby expanding the chemical diversity of screening collections.

CNS‑Oriented Lead Optimisation Starting Point

With a TPSA of 55.5 Ų [1] and an XLogP3 of 5 [1], the compound resides within the favourable physicochemical space for blood–brain barrier penetration (TPSA < 60 Ų, logP ≈ 2–5). Procurement is justified for CNS drug discovery programmes, particularly those targeting kinases or GPCRs where the pyrazolo[1,5‑a]pyrazine core is a recognised privileged scaffold.

Dual‑Handle Building Block for Parallel Library Synthesis

The compound provides two orthogonal synthetic handles: a 4‑bromophenyl group for Pd‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig) and a 4‑(2‑methylbenzyl)thio group that can undergo selective oxidative cleavage or direct C–H functionalisation at the ortho‑methyl position [2]. This dual‑handle architecture enables rapid parallel diversification in a single molecule, increasing the efficiency of library production relative to mono‑functionalised analogues.

Structure–Activity Relationship (SAR) Exploration of 4‑Position Substituent Effects

In systematic SAR campaigns aimed at mapping the 4‑position of pyrazolo[1,5‑a]pyrazines, the title compound fills a specific steric and lipophilic niche that is not represented by the 4‑methylthio, 4‑(4‑methylbenzyl)thio, or 4‑(4‑fluorobenzyl)thio comparators. Its ortho‑methyl group introduces a unique conformational bias and shielding effect that can be correlated with biological readouts, making it an essential component of a rationally designed compound matrix.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.